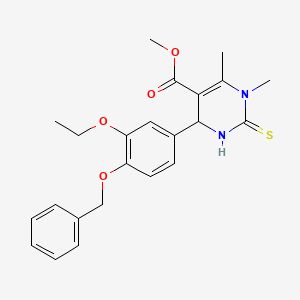

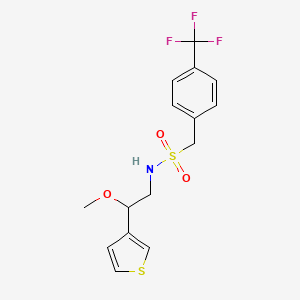

(Z)-2-benzylidene-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-2-benzylidene-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized by naturally occurring furanone compounds . A highly enantioselective conjugate addition of 2-substituted benzofuran-3(2H)-ones to α,β-unsaturated ketones promoted by chiral copper complexes has been developed . This process affords the Michael addition products with quaternary stereocenters in good to high yields (up to 95% yield) with excellent enantioselectivities (up to 99% ee) .Molecular Structure Analysis

The molecular structure of benzofuran derivatives involves a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

A CuI-catalyzed coupling reaction of benzofuran-3(2H)-ones with amines has been well established for the direct synthesis of α-ketoamides . This process involves C–O bond cleavage and C=O/C–N bond formation .Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives have shown promise as anti-tumor agents. Research suggests that this compound may inhibit tumor growth by interfering with cellular processes or signaling pathways. Further studies are needed to explore its specific mechanisms and potential clinical applications in cancer therapy .

Antibacterial Properties

The compound’s structure hints at potential antibacterial activity. Investigating its effects against various bacterial strains could reveal valuable insights for drug development. Researchers have explored similar benzofuran compounds as antimicrobial agents, and this one might follow suit .

Anti-Oxidative Effects

Benzofuran derivatives often exhibit antioxidant properties. They can scavenge free radicals and protect cells from oxidative damage. Understanding how this compound interacts with cellular antioxidants could lead to novel therapeutic strategies .

Anti-Viral Applications

Given the recent interest in antiviral drug development, it’s worth exploring whether this compound has any activity against viruses. Benzofuran derivatives have been investigated for their potential to inhibit viral replication, including hepatitis C virus. Could this compound be a new player in the antiviral arena? .

Macrocyclic Benzofuran as an Anti-Hepatitis C Agent

A novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity. Researchers are optimistic about its potential as an effective therapeutic drug for hepatitis C disease. Further studies are underway to validate its clinical utility .

Synthetic Applications

In addition to its natural sources, synthetic methods for constructing benzofuran rings have been explored. Researchers have developed unique approaches, such as free radical cyclization cascades, to create complex benzofuran derivatives. These synthetic routes enable the preparation of challenging polycyclic benzofuran compounds .

Xanthine Oxidase Inhibition

Interestingly, a related compound—5-(morpholin-4-ylmethyl)dehydrozingerone —has been studied for its xanthine oxidase inhibitory activity. While its potency is lower than allopurinol (a known xanthine oxidase inhibitor), it still shows promise. Xanthine oxidase inhibitors are relevant in conditions like gout and hyperuricemia .

Optical Limiting Properties

Not directly related to biological applications, but worth mentioning: Morpholin-4-ium hydrogen tartrate single crystals have been investigated for optical limiting applications. These crystals exhibit interesting optical properties, which could have implications in laser technology .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions in the research of benzofuran derivatives like “(Z)-2-benzylidene-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one” could involve exploring their potential as drug lead compounds and developing novel methods for their synthesis.

Mechanism of Action

Target of Action

Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran compounds can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran compounds are known to have strong biological activities, which suggests they can induce significant molecular and cellular effects .

properties

IUPAC Name |

(2Z)-2-benzylidene-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-17-7-6-15-19(23)18(12-14-4-2-1-3-5-14)25-20(15)16(17)13-21-8-10-24-11-9-21/h1-7,12,22H,8-11,13H2/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVMSXPVWPRHQF-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-benzylidene-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B2588580.png)

![1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2588584.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2588587.png)

![Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate](/img/structure/B2588591.png)

![Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2588593.png)

![N-Cyclopentyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2588594.png)

![1-(benzo[d]oxazol-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2588595.png)

![5-methyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588598.png)